Digalloyl trioleate
Overview
Description
Digalloyl trioleate is a compound that belongs to the class of esters, specifically tri-esters of oleic acid. It is composed of two molecules of gallic acid and one molecule of oleic acid esterified together. This compound is known for its antioxidant and ultraviolet-absorbing properties, making it a valuable ingredient in cosmetic formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of digalloyl trioleate involves the esterification of gallic acid with oleic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through various stages, including washing, drying, and distillation, to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air or ultraviolet light. This reaction can lead to the formation of peroxides and other oxidative degradation products.
Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the cleavage of ester bonds and the formation of gallic acid and oleic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, and are carried out under reflux conditions.
Major Products Formed:
Oxidation: Peroxides and other oxidative degradation products.
Reduction: Gallic acid and oleic acid.
Substitution: Various substituted esters depending on the functional group introduced.
Scientific Research Applications
Digalloyl trioleate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound to study esterification and transesterification reactions.
- Investigated for its antioxidant properties and potential use as a stabilizer in various formulations .
Biology:
- Studied for its potential role in protecting cells from oxidative stress.
- Used in experiments to understand the interactions between esters and biological membranes .
Medicine:
- Explored for its potential use in topical formulations to protect the skin from ultraviolet radiation.
- Investigated for its anti-inflammatory properties and potential use in treating skin conditions .
Industry:
- Used as an ingredient in cosmetic formulations, particularly in sunscreens and anti-aging products.
- Investigated for its potential use as a natural preservative in food and cosmetic products .
Mechanism of Action
The mechanism of action of digalloyl trioleate primarily involves its antioxidant and ultraviolet-absorbing properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. Additionally, its ability to absorb ultraviolet light helps in protecting the skin from harmful radiation .
Molecular Targets and Pathways:
Antioxidant Pathways: this compound interacts with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage.
Ultraviolet Absorption: The compound absorbs ultraviolet light, preventing it from penetrating the skin and causing damage.
Comparison with Similar Compounds
Gallic Acid: A phenolic acid with antioxidant properties, commonly found in plants.
Oleic Acid: A monounsaturated fatty acid, widely used in the food and cosmetic industries.
Triolein: A tri-ester of glycerol and oleic acid, used as a model compound in lipid research.
Comparison:
Antioxidant Properties: While gallic acid and oleic acid individually possess antioxidant properties, the esterification to form digalloyl trioleate enhances these properties, making it more effective in preventing oxidative damage.
Ultraviolet Absorption: this compound has superior ultraviolet-absorbing properties compared to its individual components, making it a more effective ingredient in sunscreens.
Properties
IUPAC Name |
3,4-dihydroxy-5-[3,4,5-tris[[(Z)-octadec-9-enoyl]oxy]benzoyl]oxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H106O12/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-62(70)77-60-54-57(68(76)79-59-53-56(67(74)75)52-58(69)65(59)73)55-61(78-63(71)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)66(60)80-64(72)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,52-55,69,73H,4-24,31-51H2,1-3H3,(H,74,75)/b28-25-,29-26-,30-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKKFLSUPRUBOO-IUPFWZBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC(=CC(=C1OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC(=CC(=C1OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H106O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009857 | |
Record name | Digalloyl trioleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1115.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17048-39-4 | |
Record name | Digalloyl trioleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017048394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Digalloyl trioleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIGALLOYL TRIOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGQ9BY2MDE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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